Gliadin peptide CT-2

Description

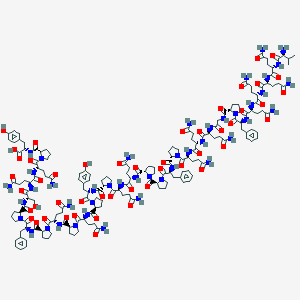

Structure

2D Structure

Properties

CAS No. |

102380-93-8 |

|---|---|

Molecular Formula |

C170H238N44O48 |

Molecular Weight |

3666 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C170H238N44O48/c1-89(2)140(184)159(250)193-104(53-66-133(178)225)144(235)189-99(48-61-128(173)220)142(233)188-98(47-60-127(172)219)143(234)190-102(51-64-131(176)223)148(239)199-110(82-90-22-6-3-7-23-90)165(256)205-72-12-28-116(205)150(241)185-87-139(231)186-97(46-59-126(171)218)141(232)187-100(49-62-129(174)221)145(236)194-105(54-67-134(179)226)160(251)207-74-14-31-119(207)155(246)201-112(84-92-26-10-5-11-27-92)168(259)214-81-21-37-125(214)169(260)213-80-20-36-124(213)151(242)192-103(52-65-132(177)224)147(238)196-107(56-69-136(181)228)161(252)208-75-15-32-120(208)156(247)202-113(85-93-38-42-95(216)43-39-93)167(258)211-78-18-30-118(211)153(244)198-108(57-70-137(182)229)163(254)206-73-13-29-117(206)152(243)197-109(58-71-138(183)230)164(255)209-76-16-33-121(209)154(245)200-111(83-91-24-8-4-9-25-91)166(257)212-79-19-35-123(212)158(249)204-115(88-215)149(240)191-101(50-63-130(175)222)146(237)195-106(55-68-135(180)227)162(253)210-77-17-34-122(210)157(248)203-114(170(261)262)86-94-40-44-96(217)45-41-94/h3-11,22-27,38-45,89,97-125,140,215-217H,12-21,28-37,46-88,184H2,1-2H3,(H2,171,218)(H2,172,219)(H2,173,220)(H2,174,221)(H2,175,222)(H2,176,223)(H2,177,224)(H2,178,225)(H2,179,226)(H2,180,227)(H2,181,228)(H2,182,229)(H2,183,230)(H,185,241)(H,186,231)(H,187,232)(H,188,233)(H,189,235)(H,190,234)(H,191,240)(H,192,242)(H,193,250)(H,194,236)(H,195,237)(H,196,238)(H,197,243)(H,198,244)(H,199,239)(H,200,245)(H,201,246)(H,202,247)(H,203,248)(H,204,249)(H,261,262)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,140-/m0/s1 |

InChI Key |

MFEFEBLRSUBBEY-HHLGIXBFSA-N |

SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N7CCCC7C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N7CCCC7C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Other CAS No. |

102380-93-8 |

sequence |

VQQQQFPGQQQPFPPQQPYPQPQPFPSQQPY |

Synonyms |

gliadin peptide B 3142 (23-53) gliadin peptide CT-2 |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Analytical Characterization of Gliadin Peptide Ct 2

Methodologies for Isolation from Gliadin Digests

Gliadin peptide CT-2 is not typically isolated directly from intact gliadin but rather from enzymatic digests of gliadin. A key precursor to CT-2 is a larger peptide known as B 3142.

The isolation of this compound begins with the peptic-tryptic hydrolysis of whole gliadin. This process yields a mixture of peptides, among which is the 53-amino acid peptide B 3142. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netunina.itnih.govallergenonline.org Peptide B 3142, isolated from this initial digest, serves as the parent molecule for CT-2. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Subsequent partial hydrolysis of B 3142 is carried out using alpha-chymotrypsin. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This alpha-chymotryptic treatment specifically cleaves B 3142 into two main fragment peptides: CT-1, corresponding to positions 1-22 of B 3142, and CT-2, corresponding to positions 23-53 of B 3142. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Following the enzymatic hydrolysis steps, chromatographic methods are essential for separating this compound from other peptides in the digest mixture and achieving a high level of purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for peptide separation, leveraging differences in properties such as hydrophobicity, size, charge, or bioaffinity. bio-conferences.orgphmethods.net In the case of CT-2, separation from CT-1 and other fragments is achieved by high-performance liquid chromatography on octadecyl silica (B1680970) gel. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Further purification of this compound is then performed using gel filtration chromatography, also known as size exclusion chromatography (SEC). nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netbio-conferences.orgrcsb.orgplos.org Gel filtration separates molecules based on their size. bio-conferences.orgrcsb.orgplos.org

Amino Acid Sequence Analysis of this compound and its Parent Fragments

The primary structure, or amino acid sequence, of this compound is derived directly from the sequence of its parent peptide, B 3142. The amino acid sequence of the 53-amino acid peptide B 3142 has been determined. nih.gov

Based on the cleavage site of alpha-chymotrypsin on B 3142, this compound comprises residues 23 through 53 of the B 3142 sequence. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The amino acid sequence of CT-2 is VQQQQFPGQQQPFPPQQPYPQPQPFPSQQPY. nih.govallergenonline.org

The sequence analysis of the parent peptide B 3142 involved a combination of techniques, including N-terminal sequence analysis using Edman degradation, C-terminal sequence analysis using incubation with carboxypeptidase Y, and the sequencing of smaller peptides generated by further digestion of B 3142 with enzymes like papain and chymotrypsin (B1334515). nih.gov

Table 1: Amino Acid Sequence of this compound

| Peptide Name | Sequence | Parent Peptide | Positions in Parent Peptide |

| This compound | VQQQQFPGQQQPFPPQQPYPQPQPFPSQQPY | B 3142 | 23-53 |

Table 2: Amino Acid Sequence of Gliadin Peptide B 3142

| Peptide Name | Sequence | Length (amino acids) |

| Gliadin peptide B 3142 | H-Val-Pro-Val-Pro-Gln-Leu-Gln-Pro-Gln-Asn-Pro-Ser-Gln-Gln-Gln-Pro-Gln-Glu-Gln-Val-Pro-Leu-Val-Gln-Gln-Gln-Gln-Phe-Pro-Gly-Gln-Gln-Gln-Pro-Phe-Pro-Pro-Gln-Gln-Pro-Tyr-Pro-Gln-Pro-Gln-Pro-Phe-Pro-Ser-Gln-Gln-Pro-Tyr-OH | 53 |

Conformational Studies of Gliadin Peptides Relevant to CT-2 Bioactivity

Understanding the three-dimensional structure and conformational dynamics of gliadin peptides, including CT-2 and related fragments, is crucial as their conformation can influence their biological activity. Gliadin peptides are known for their high content of proline and glutamine residues, which significantly impacts their structural properties. researchgate.netresearchgate.netresearchgate.net The abundance of proline residues, in particular, contributes to their resistance to complete enzymatic digestion and favors the formation of specific secondary structures. researchgate.netresearchgate.netresearchgate.net Conformational studies on gliadin peptides often employ techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govnih.govmdpi.com

Studies on the conformation of coeliac-activating gliadin peptides have identified specific secondary structural features. Beta-reverse turns have been observed as a predominant structural element in some of these peptides. nih.govnih.gov Another significant conformation found in proline-rich peptides like those from gliadin is the Poly-L-proline II (PPII) helix. researchgate.netnih.govmdpi.com The high proline content in these peptides favors the adoption of the PPII conformation. researchgate.net In some cases, the PPII structure exists in equilibrium with other conformations, such as random coil or beta structures. researchgate.netnih.govmdpi.com

The solvent environment plays a role in the conformational preferences of gliadin peptides. Beta-reverse turns, for instance, have been shown to form when peptides are dissolved in solvents with both low dielectric constants, such as trifluoroethanol, and high dielectric constants, such as water and iso-osmotic saline. nih.govnih.gov However, in solvents with a high dielectric constant, the presence of beta-turns in some peptides might be less apparent due to an equilibrium with the Poly-L-proline II structure, which is favored at lower temperatures. nih.govnih.gov Conformational analysis of a related gliadin peptide (P31-43) using NMR has revealed a complex dynamic behavior influenced by factors including the cis/trans configurations of proline peptide bonds and other residues, highlighting the flexibility of these peptides in solution. mdpi.com Molecular dynamics simulations on the 33-mer, another gliadin peptide, also indicate a conformational equilibrium between PPII and beta-structures, further illustrating the influence of environment on structure. researchgate.net

Molecular and Cellular Mechanisms of Gliadin Peptide Ct 2 Bioactivity Pre Clinical and in Vitro Investigations

Assessment of Coeliac Activity in Organ Culture Models

Organ culture models using intestinal biopsies provide a valuable ex vivo system to study the direct effects of gliadin peptides on human intestinal tissue. This approach allows for the preservation of the complex three-dimensional architecture and cellular diversity of the mucosa, offering insights that are more physiologically relevant than those obtained from cell line studies alone.

Ex vivo studies utilizing human duodenal biopsies have demonstrated that exposure to gliadin peptides can induce significant changes in mucosal integrity. When biopsies from individuals with celiac disease are cultured in the presence of toxic gliadin fragments, characteristic alterations are observed, such as a reduction in the height of enterocytes, which are the cells lining the small intestine. nih.gov This measurement of enterocyte height serves as a key indicator of the peptide's toxic effect on the cultured tissue. nih.gov Furthermore, gliadin exposure in these organ culture systems can lead to an increase in intestinal permeability. johnshopkins.edumdpi.comresearchgate.netnih.gov This is often assessed by measuring the transepithelial electrical resistance (TEER), where a decrease in TEER signifies a compromised barrier function. johnshopkins.edumdpi.comresearchgate.net Studies have shown that intestinal explants from patients with active celiac disease, those in remission, and even individuals with non-celiac gluten sensitivity exhibit a greater increase in permeability when exposed to gliadin compared to media alone. johnshopkins.edumdpi.comresearchgate.net

Research has been conducted to compare the coeliac-specific effects of different gliadin peptides. An organ-culture test involving coeliac patients demonstrated that the toxicity of a larger parent peptide, B 3142, was preserved after it was broken down by chymotrypsin (B1334515) into smaller fragments, including CT-1 and CT-2. nih.gov The study concluded that the peptides B 3142, CT-1, and CT-2 did not show significant differences in their coeliac-specific effects, indicating that the toxic properties are retained in these smaller fragments. nih.gov Other comparative studies have focused on different gliadin peptides, such as p31-43 and p57-68. In organ culture, p31-43 has been shown to be toxic, while other fragments like p57-68 did not produce the same harmful effects. unina.it The primary sequences of toxic peptides often contain specific motifs, such as -pro-ser-gln-gln- and -gln-gln-gln-pro-, which are absent in non-toxic fragments. nih.gov

| Peptide | Parent Peptide | Observed Effect in Organ Culture | Reference |

|---|---|---|---|

| Gliadin peptide CT-2 | B 3142 | Coeliac-specific toxic effect, comparable to parent peptide. | nih.gov |

| p31-43 | A-gliadin | Induces mucosal damage and reduces enterocyte height. | nih.govunina.it |

| p57-68 | A-gliadin | No significant toxic effects observed. | unina.it |

Modulation of Innate Immune Signaling Pathways by Gliadin Peptides

Gliadin peptides are potent modulators of the innate immune system, capable of initiating a cascade of inflammatory responses in intestinal epithelial cells and immune cells.

Gliadin peptides, particularly the P31-43 fragment, are known to induce stress responses in intestinal epithelial cells. mdpi.com Chronic administration of P31-43 to Caco-2 cells, an intestinal epithelial cell line, has been shown to induce the expression of glucose-regulated protein-78 and CCAAT/enhancer-binding protein-homologous protein, both of which are markers of endoplasmic reticulum (ER) stress. researchgate.net This ER stress is linked to the mobilization of intracellular calcium (Ca2+) from the ER and mitochondria, a process rapidly triggered by peptides like P31-43. researchgate.net The induction of ER stress by gliadin peptides is considered a relevant event in the pathogenesis of celiac disease. researchgate.netnih.gov

A key feature of the innate immune response to gliadin peptides is the upregulation of pro-inflammatory cytokines. The peptide P31-43 has been demonstrated to upregulate the expression of Interleukin-15 (IL-15) in intestinal epithelial cells and lamina propria macrophages, monocytes, and dendritic cells. mdpi.comacs.org In Caco-2 cells, P31-43 treatment leads to an increase in IL-15 mRNA levels and surface expression of the IL-15 protein. nih.govresearchgate.net This upregulation is not due to increased synthesis but rather to an alteration in the intracellular trafficking of the IL-15/IL-15 receptor alpha complex. nih.gov

Furthermore, P31-43 can also increase the expression of Cyclooxygenase-2 (COX-2), another important mediator of inflammation. acs.org The upregulation of IL-15 is a central event, as IL-15 itself can dose-dependently increase COX-2 expression in various cell types. acs.orgnih.gov

The following table details the effects of P31-43 on the expression of key pro-inflammatory molecules.

| Molecule | Cell Type/Model | Effect of P31-43 | Reference |

|---|---|---|---|

| Interleukin-15 (IL-15) | Caco-2 cells, Lamina propria immune cells | Upregulation of mRNA and protein expression acs.orgnih.gov | acs.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | Lamina propria immune cells | Upregulation of expression acs.org | acs.org |

The pro-inflammatory effects of gliadin peptides are mediated through the activation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com Gliadin-derived peptides can stimulate the phosphorylation of NF-κB p65 and MAPK signaling components, leading to the expression of inflammatory factors. nih.gov

Studies have shown that gliadin peptides can induce the activation of both NF-κB and MAPK pathways, which contributes to the inflammatory response in intestinal epithelial cells. scienceopen.comresearchgate.netnih.gov The activation of NF-κB by IL-15 appears to be a downstream event in the inflammatory cascade initiated by gliadin. nih.gov

Recent evidence has highlighted the role of inflammasome activation in the innate immune response to gliadin peptides. The P31-43 peptide has been shown to have an intrinsic ability to form structured oligomers and aggregates that can trigger the activation of the NLRP3 inflammasome. nih.govnih.gov This activation leads to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β into their mature, active forms. nih.gov

The enteropathy induced by P31-43 in vivo has been found to be dependent on both NLRP3 and Caspase-1, as the pathological effects are absent in mice deficient in these components. nih.gov This innate activation of the inflammasome is considered a potentially important event in the initial stages of celiac disease pathogenesis. nih.govnih.gov

The innate immune response to gliadin involves signaling pathways that are dependent on the myeloid differentiation primary response 88 (MyD88) adapter protein. nih.govresearchgate.net Gliadin and its peptide derivatives have been shown to be potent inducers of a MyD88-dependent increase in intestinal permeability and macrophage pro-inflammatory gene expression. nih.govresearchgate.net This MyD88-dependent signaling is crucial for the release of zonulin, a mediator of gut permeability, and the subsequent production of a pro-inflammatory cytokine milieu by macrophages. nih.gov While the signaling is MyD88-dependent, it does not appear to involve Toll-like receptor 2 (TLR2) or TLR4. nih.gov

Impact on Cellular Physiology and Homeostasis

Gliadin peptide P31-43 exerts a multitude of effects on cellular physiology, disrupting normal homeostatic mechanisms and promoting a pro-inflammatory environment. These effects are observed across various cell signaling pathways, cytoskeletal organization, and the integrity of the intestinal barrier.

In vitro studies utilizing the Caco-2 intestinal epithelial cell line have demonstrated that gliadin peptide P31-43 can activate the mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govnih.gov This serine/threonine kinase is a central regulator of cell growth, proliferation, and metabolism. Treatment of Caco-2 cells with P31-43 results in the increased phosphorylation of mTOR itself, as well as its downstream effectors, p70S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This activation suggests that the peptide can mimic growth factor signaling, thereby promoting cellular anabolic processes.

Table 1: Effect of Gliadin Peptide P31-43 on mTOR Pathway Components in Caco-2 Cells

| Protein | Observed Effect | Reference |

|---|---|---|

| Phospho-mTOR (p-mTOR) | Increased phosphorylation | nih.gov |

| Phospho-p70S6 Kinase (p-p70S6K) | Increased phosphorylation | nih.gov |

| Phospho-4E-BP1 (p-4EBP1) | Increased phosphorylation | nih.gov |

Consistent with the activation of the mTOR pathway, which is a known inhibitor of autophagy, gliadin peptide P31-43 has been shown to modulate autophagy in intestinal epithelial cells. nih.gov Autophagy is a critical cellular process for the degradation and recycling of cellular components. Studies on Caco-2 cells have revealed that exposure to P31-43 leads to a decrease in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation. nih.gov Concurrently, there is an accumulation of sequestosome 1 (p62/SQSTM1), a protein that is normally degraded during the autophagic process. nih.gov This inverse regulation of LC3-II and p62 suggests an impairment of the autophagic flux.

Table 2: Modulation of Autophagy Markers by Gliadin Peptide P31-43 in Caco-2 Cells

| Protein | Observed Effect on Protein Levels | Reference |

|---|---|---|

| LC3-II | Decreased | nih.gov |

| p62/SQSTM1 | Increased | nih.gov |

Gliadin peptide P31-43 has been found to significantly influence the signaling dynamics of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival. nih.govmdpi.com Interestingly, P31-43 does not act as a direct ligand for EGFR. Instead, it interferes with the endocytosis and subsequent degradation of the receptor. nih.gov This interference leads to a prolonged activation of EGFR and its downstream signaling cascade, including the extracellular signal-regulated kinase (ERK). nih.govnih.gov Densitometric analysis from in vitro studies has quantified this effect, showing a significant fold increase in the phosphorylation of both EGFR and ERK following treatment with P31-43. nih.gov This sustained signaling contributes to the proliferative effects observed in intestinal epithelial cells upon exposure to the peptide. mdpi.com

Table 3: Quantitative Effects of Gliadin Peptide P31-43 on EGFR Pathway Phosphorylation

| Protein | Fold Increase in Phosphorylation (vs. Untreated) | Reference |

|---|---|---|

| EGFR | 2.31 | nih.gov |

| Erk | 1.68 | nih.gov |

Table 4: Effects of Gliadin Peptide P31-43 on Cytoskeletal Components

| Cytoskeletal Component | Observed Effect | Reference |

|---|---|---|

| Actin Filaments | Rearrangement, formation of membrane ruffles | nih.govmdpi.com |

A critical aspect of the bioactivity of gliadin peptide P31-43 is its ability to disrupt the intestinal barrier function. acs.orgnih.gov This is achieved through the modulation of tight junction components, the protein complexes that seal the paracellular space between intestinal epithelial cells. In vitro experiments using Caco-2 cell monolayers have shown that P31-43 can lead to a decrease in transepithelial electrical resistance (TEER), indicating increased paracellular permeability. acs.org This is accompanied by the altered expression and redistribution of key tight junction proteins, including Zonula occludens-1 (ZO-1), occludin, and claudins. researchgate.net The disruption of the intestinal barrier allows for the passage of luminal antigens into the lamina propria, a key event in the initiation of the inflammatory response in gluten-related disorders.

Table 5: Impact of Gliadin Peptides on Tight Junction Proteins and Intestinal Barrier Function

| Parameter/Protein | Observed Effect | Reference |

|---|---|---|

| Transepithelial Electrical Resistance (TEER) | Decreased | acs.org |

| Zonula occludens-1 (ZO-1) | Displacement from junctional complex and redistribution | researchgate.net |

| Occludin | Altered expression | researchgate.net |

| Claudins (e.g., Claudin-1) | Altered expression | researchgate.net |

Mechanistic Interplay with Adaptive Immunity Components

While gliadin peptide P31-43 is primarily recognized as a trigger of the innate immune response, it plays a crucial indirect role in shaping the adaptive immune response. mdpi.comresearchgate.net Unlike other immunodominant gliadin peptides (e.g., the 33-mer), P31-43 is not presented by HLA-DQ2 or HLA-DQ8 molecules and therefore does not directly activate gluten-specific T-cells. mdpi.com However, by inducing an innate immune response and increasing intestinal permeability, P31-43 creates a pro-inflammatory environment that facilitates the presentation of other gliadin peptides to T-cells. mdpi.com The P31-43-induced innate immune response is characterized by the production of pro-inflammatory cytokines, which can lower the threshold for T-cell activation and promote the differentiation of T-cells towards a pro-inflammatory Th1 phenotype. mdpi.com Thus, while not a direct T-cell epitope itself, P31-43 acts as an adjuvant, amplifying the adaptive immune response to other gluten peptides. mdpi.com

Indirect Influences on Immune Cell Activation and Antigen Presentation

This compound does not directly engage T-cells in the same manner as classical immunogenic epitopes. Instead, it modulates the local tissue environment to become more conducive to an immune response, primarily by influencing epithelial cells and antigen-presenting cells (APCs).

One of the principal mechanisms is the induction of interleukin-15 (IL-15), a cytokine pivotal to the innate immune response. mdpi.comunina.it In vitro studies using the Caco-2 intestinal epithelial cell line have demonstrated that treatment with this compound leads to a significant increase in IL-15 expression. unina.itresearchgate.net Specifically, overnight incubation with the peptide was shown to upregulate IL-15 mRNA levels. researchgate.net Furthermore, flow cytometry analysis revealed a substantial increase in the percentage of Caco-2 cells expressing IL-15 on their surface after overnight treatment. researchgate.net This effect was specific to the this compound sequence, as a control peptide (p57-68) did not produce a similar increase. researchgate.net This upregulation of IL-15 is critical, as it can activate intraepithelial lymphocytes and other immune cells, contributing to the inflammatory cascade. mdpi.com

Table 1: Effect of this compound (p31-43) on IL-15 Surface Expression in Caco-2 Cells

| Treatment | Percentage of IL-15 Positive Cells (Mean ± SD) |

|---|---|

| Untreated | 22.92% ± 22.24% |

| This compound (p31-43) | 53.20% ± 18.26% |

| Control peptide (p57-68) | 17.09% ± 11.98% |

Data derived from flow cytometry analysis after overnight treatment of Caco-2 cells. researchgate.net

Another significant indirect effect of this compound is the enhanced expression of Major Histocompatibility Complex (MHC) class II molecules, specifically HLA-DR, on intestinal epithelial cells. nih.govfrontiersin.org Organ culture studies using intestinal biopsies from celiac disease patients have shown that incubation with this compound induces the expression of HLA-DR in epithelial cells within the crypts. unina.itnih.govfrontiersin.org This aberrant expression of HLA-DR on non-professional APCs like enterocytes could enable them to present antigens to CD4+ T-cells, thereby contributing to the activation of the adaptive immune response. nih.gov This gliadin-induced change provides indirect evidence for the activation of cell-mediated immune mechanisms within the small bowel mucosa. cnr.it

Interaction with Tissue Transglutaminase 2 (TG2) Beyond Deamidation of Classical Immunogenic Epitopes

While the deamidation of immunogenic gliadin peptides by tissue transglutaminase 2 (TG2) is a well-established step in activating the adaptive immune response, the interaction between this compound and TG2 is more complex and extends beyond this enzymatic modification. nih.govresearchgate.net this compound itself can modulate TG2's activity and expression and, crucially, can form stable, covalent complexes with the enzyme. unina.itresearchgate.net

In vitro investigations have revealed that this compound can bind directly to TG2, leading to the formation of covalent bonds. nih.govsdu.dk These are not merely transient enzyme-substrate interactions but result in stable TG2-gliadin peptide complexes. Two primary types of covalent linkages have been identified: a thioester bond involving the active site cysteine of TG2, and more stable isopeptide bonds formed between the glutamine residues of the peptide and specific lysine (B10760008) residues on the TG2 enzyme. nih.govsdu.dkplos.org

The formation of these complexes is dependent on the molar ratio of the peptide to the enzyme. nih.govsdu.dk At equimolar ratios, peptides are bound through both thioester and isopeptide linkages in roughly equal measure. However, when the gliadin peptide is in molar excess, the formation of isopeptide bonds becomes the dominant interaction, with the potential for more than one peptide molecule to be linked to a single TG2 enzyme. nih.govsdu.dk Mass spectrometry analysis has identified up to six specific lysine residues on TG2 that can participate in this isopeptide bond formation. nih.govsdu.dk This covalent cross-linking represents a significant interaction that is distinct from the simple deamidation of other gliadin epitopes. nih.govsdu.dkplos.org

Table 2: Covalent Bonding of Gliadin Peptides to TG2

| Condition | Type of Covalent Bond | Extent of Binding |

|---|---|---|

| Equimolar ratio of peptide to TG2 | Thioester and Isopeptide | Approximately equal amounts |

| High molar excess of peptide to TG2 | Isopeptide | Dominant; >1 peptide per TG2 molecule |

Summary of findings from in vitro incubation of TG2 with immunodominant gliadin peptides. nih.govsdu.dk

Formation of Peptide-Protein Complexes and their Biological Consequences

The formation of covalent complexes between this compound and TG2 has profound biological consequences, most notably in bridging the innate and adaptive immune responses and propagating the autoimmune reaction characteristic of celiac disease. plos.orgresearchgate.net These complexes serve as novel antigenic structures that can be recognized by the immune system.

A key consequence is the activation of TG2-specific B-cells. plos.orgresearchgate.net According to the "hapten-carrier" model, TG2-specific B-cells can internalize the covalent TG2-gliadin peptide complex. researchgate.net Inside the B-cell, the complex is processed, and the gliadin peptide portion is presented on the B-cell's surface via MHC class II molecules. This allows for the B-cell to receive help from gliadin-specific CD4+ T-helper cells. researchgate.net This cognate interaction between the TG2-specific B-cell and the gliadin-specific T-cell provides the necessary stimulation for the B-cell to mature into a plasma cell and produce autoantibodies against TG2, a hallmark of celiac disease. plos.orgresearchgate.net

In vitro and in vivo studies using mouse models have demonstrated that these pre-formed, covalently linked TG2-gluten complexes can effectively elicit this interaction between TG2-specific B cells and gluten-specific CD4+ T cells. plos.org It has also been shown that TG2 can crosslink to itself, forming multimeric TG2-gluten complexes, which are even more potent activators of TG2-specific B cells compared to monomeric complexes. plos.org

Beyond the TG2 complex, this compound has an intrinsic ability to self-assemble into oligomeric nanostructures. nih.govunina.itnih.gov These aggregates, which exhibit β-sheet-like structures, may themselves be recognized as danger signals by the innate immune system, contributing to the pro-inflammatory effects observed in the intestinal mucosa. nih.govnih.gov This self-assembly process is influenced by peptide concentration and can lead to the formation of complex, branched structures. nih.gov These oligomers have been shown in vitro to induce proinflammatory responses and may represent another form of a biologically active peptide complex that contributes to the pathogenesis of celiac disease. nih.govnih.gov

Advanced Methodologies for Research on Gliadin Peptide Ct 2

In Vitro Cell Line Models and Their Applications

In vitro cell line models are fundamental tools for studying the direct effects of gliadin peptides, including CT-2, on specific cell types involved in the intestinal barrier and immune response.

Intestinal Epithelial Cell Lines (e.g., Caco-2 cells)

Intestinal epithelial cell lines, such as Caco-2 cells, are widely used to model the human intestinal barrier and assess the permeability and effects of gliadin peptides on epithelial function acs.orgmdpi.comresearchgate.netresearchgate.net. Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer resembling intestinal absorptive cells, forming tight junctions that regulate paracellular permeability acs.orgresearchgate.net. Studies using Caco-2 cells have investigated the transport of gliadin peptides across the epithelial barrier, their impact on cell viability, tight junction integrity, and the induction of inflammatory responses acs.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net. For instance, research has shown that gliadin digests and specific peptides can increase epithelial permeability and trigger the expression of pro-inflammatory markers in Caco-2 cells mdpi.comresearchgate.netresearchgate.net. The translocation of peptides like P31-55 (which contains the sequence of CT-2) across Caco-2 monolayers has been demonstrated, suggesting a route for these peptides to reach the underlying immune cells acs.org. Studies have also explored the interaction of gliadin peptides with cellular components like transglutaminase 2 (TG2) and the transferrin receptor (CD71) on Caco-2 cells, influencing peptide uptake and transport unina.itresearchgate.net.

Data from studies using Caco-2 cells can illustrate the effects of gliadin peptides on various cellular markers.

| Study | Peptide | Effect on Caco-2 Cells | Key Finding | Citation |

| acs.org | P31-55 | Increased epithelial translocation | ~22% of synthetic P31-55 transported after 4h; whole gliadin digest increased translocation by ~35%. | acs.org |

| mdpi.com | Pepsin-trypsin-digested gliadin (PTG) | Induced oxidative stress and mitochondrial compensatory response | Increased PGC-1α, PrxIII proteins, and mtDNA amount. | mdpi.com |

| researchgate.net | PT-Gly, p31-43 | Induced IRAK1 activation, NF-kB, ERK1/2, p38 MAPK phosphorylation, COX-2 activity, IL-6, IL-8 production | Pro-inflammatory response triggered by gliadin peptides. | researchgate.net |

| researchgate.net | PT-gliadin supramolecular system | Triggered mRNA upregulation of pro-apoptotic biomarkers, chemokines (CCL2, CCL3, CCL4, CCL5, CXCL8), and CXCR3 | Induces inflammatory and pro-apoptotic gene expression. | researchgate.net |

| researchgate.net | 3H-p31-49 | Increased transport across monolayers in presence of celiac IgA or SIgA against p31-49 | Interaction with SIgA, CD71, and Tgase2 affects permeability. | researchgate.net |

Immunocompetent Cell Models (e.g., Monocytes, Macrophages, Dendritic Cells)

Immunocompetent cell models, including monocytes, macrophages, and dendritic cells, are used to investigate the innate immune responses triggered by gliadin peptides acs.orgaai.orgnih.govnih.gov. These cells play a critical role in processing and presenting antigens and orchestrating immune responses. Studies have shown that gliadin peptides can activate these cells, leading to the production of pro-inflammatory cytokines and chemokines unina.itaai.orgnih.gov. For example, peptic digests of gliadin have been shown to induce phenotypic and functional maturation of human monocyte-derived dendritic cells, enhancing their ability to stimulate T cell proliferation nih.gov. Research using murine macrophages has demonstrated that gliadin and its peptide derivatives, such as the 33-mer and p31-43, can induce proinflammatory gene expression and cytokine secretion in a MyD88-dependent manner aai.org. These findings highlight the direct impact of gliadin peptides on innate immune cells, contributing to the inflammatory cascade observed in gluten-related disorders.

| Cell Type | Stimulus (Gliadin Peptide) | Observed Effect | Key Finding | Citation |

| Monocyte-derived Dendritic Cells (human) | Peptic digest of gliadin | Enhanced expression of maturation markers (CD80, CD83, CD86, HLA-DR), increased secretion of chemokines/cytokines (IL-6, IL-8, IL-10, TNF-alpha, etc.), reduced endocytic activity, phosphorylation of MAPK families, increased NF-kappaB/DNA binding | Induces phenotypic and functional DC maturation. | nih.gov |

| Macrophages (murine) | PT-gliadin, p31-43, 33-mer | Induced proinflammatory gene expression and cytokine secretion | Response is MyD88-dependent. | aai.org |

| Circulating Dendritic Cells (human, from CD patients) | 8-mer, 19-mer, 33-mer | Induced cDC2 maturation with different profiles; 8-mer induced Th1/Th17 profile; 33-mer promoted gut-homing CCR9+ expression on T-cells | Distinct peptides elicit different effects on DC phenotype and function. | nih.gov |

| CD14+CD11c+ Monocytes (human) | DQ2-α2 (PQPELPYPQPQL), 33-mer | Efficiently activated gluten-specific T cell clones in an antigen dose-dependent manner | Peripheral blood monocytes can present gluten peptide antigen. | plos.org |

Ex Vivo Biopsy Culture Systems for Mucosal Response Assessment

Ex vivo biopsy culture systems utilize small intestinal biopsy specimens from patients to assess the direct mucosal response to gliadin peptides in a setting that preserves the tissue architecture and cellular interactions nih.govresearchgate.net. This method allows researchers to study the inflammatory and structural changes induced by gliadin peptides in a more physiologically relevant context compared to cell line models. Studies using organ culture tests with duodenal biopsies from celiac patients have been instrumental in identifying the toxic effects of gliadin peptides, including CT-2 nih.govfrontiersin.org. For instance, the coeliac activity of peptides like CT-2 has been examined by incubating biopsy samples with the peptide and assessing parameters such as enterocyte damage, immune cell infiltration, and cytokine production nih.govfrontiersin.org. This approach provides valuable information on the in situ effects of specific gliadin fragments on the celiac intestinal mucosa.

Mechanistic Studies Utilizing Pre-clinical Animal Models (e.g., Murine Models)

Pre-clinical animal models, particularly murine models, are employed to investigate the in vivo effects of gliadin peptides and the underlying mechanisms of gluten-induced pathology unina.itaai.orgnih.gov. These models allow for the study of complex interactions between gliadin peptides, the intestinal barrier, the immune system, and other organ systems. Murine models have been used to explore the induction of inflammation, changes in intestinal permeability, and the systemic distribution of gliadin peptides following oral administration unina.itaai.orgnih.gov. For example, studies in NOD mice have investigated the role of gliadin peptides in the development of type 1 diabetes, demonstrating that large gliadin fragments can cross the intestinal barrier and be detected in the pancreas nih.gov. Research using MyD88-deficient mice has shown the dependence of gliadin-induced macrophage activation and increased intestinal permeability on this key adapter molecule in innate immune signaling aai.org. While studies specifically on CT-2 in animal models may be limited, research on related gliadin peptides like the 33-mer and p31-43 in these models provides valuable insights into the potential in vivo effects of CT-2 unina.itaai.orgnih.gov.

| Model | Peptide Exposure | Assessed Outcome | Key Finding | Citation |

| Murine models (e.g., C57BL/6, NOD) | PT-gliadin, p31-43, 33-mer | Intestinal permeability, macrophage proinflammatory gene expression, cytokine secretion, peptide biodistribution | Gliadin and peptides induce MyD88-dependent responses; large fragments can reach the pancreas. | aai.orgnih.gov |

| IFNαR deficient mice | p31-43 | Intestinal pathology | p31-43-dependent enteropathy not observed, indicating role of type I IFNs. | unina.it |

Biophysical and Spectroscopic Techniques for Peptide Structure-Function Analysis (e.g., Circular Dichroism Spectroscopy, Fluorescence Experiments)

Biophysical and spectroscopic techniques are essential for characterizing the structural properties of gliadin peptide CT-2 and understanding how its conformation relates to its biological function acs.orgmdpi.comnih.govnih.govsemanticscholar.org. Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides in solution, providing information on the presence of alpha-helices, beta-sheets, and polyproline II (PPII) structures acs.orgmdpi.comnih.govnih.gov. Studies using CD have revealed that gliadin peptides, including those within the CT-2 region, can adopt PPII structures, which are implicated in their interactions and biological activity mdpi.comnih.govnih.govmdpi.com. Fluorescence spectroscopy, often utilizing intrinsic tryptophan or tyrosine residues or extrinsic probes, can provide insights into peptide folding, aggregation, and interactions with other molecules or membranes mdpi.comsemanticscholar.orgnih.govresearchgate.net. Changes in fluorescence spectra can indicate conformational changes or the formation of aggregates mdpi.comresearchgate.net. These techniques collectively contribute to understanding how the physical properties of CT-2 influence its behavior in biological systems.

| Technique | Application to Gliadin Peptides (including those related to CT-2) | Key Findings/Information Gained | Citation |

| Circular Dichroism (CD) Spectroscopy | Determination of secondary structure (e.g., PPII, beta-turns) in various solvents and temperatures. acs.orgmdpi.comnih.govnih.gov Study of conformational changes and self-assembly. mdpi.comnih.gov | Revealed prevalence of beta-reverse turns and PPII structures. nih.gov Showed conformational transitions and self-assembly depending on concentration and conditions. mdpi.comnih.gov Highlighted conformational structures around proline residues. acs.org | acs.orgmdpi.comnih.govnih.govmdpi.com |

| Fluorescence Spectroscopy (including quenching and correlation spectroscopy) | Investigating peptide self-assembly, aggregation, and interaction with other molecules (e.g., tannins). mdpi.comsemanticscholar.orgnih.govresearchgate.net Assessing conformational changes. mdpi.comsemanticscholar.org Detecting gliadin in food. nih.gov | Used probes like Nile Red to study self-assembly in different environments. mdpi.com Demonstrated interaction between gliadin-derived peptides and tannins. researchgate.net Used for detecting and quantifying gliadin peptides. nih.gov | mdpi.comsemanticscholar.orgnih.govresearchgate.net |

High-Resolution Chromatographic and Mass Spectrometric Approaches for Peptide Analysis and Degradation Studies (e.g., HPLC-MS, LC/ESI-MS)

High-resolution chromatographic and mass spectrometric techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS), are indispensable for the analysis, purification, and identification of this compound and its potential degradation products unina.itresearchgate.netacs.orgbiorxiv.orgnih.gov. These methods allow for the separation of complex peptide mixtures, accurate determination of peptide mass, and sequencing through tandem mass spectrometry (MS/MS) acs.orgresearchgate.netacs.orgbiorxiv.orgnih.gov. HPLC, often coupled with UV detection, is used for separating and quantifying peptides acs.orgacs.orgnih.gov. LC-MS and LC/ESI-MS provide detailed information about the molecular weight and sequence of peptides, enabling the identification of specific fragments and the analysis of their presence in various samples, including biological fluids and digests acs.orgresearchgate.netacs.orgbiorxiv.orgnih.gov. These techniques are also crucial for studying the stability and degradation pathways of CT-2 under different conditions, such as enzymatic hydrolysis or incubation with cell cultures acs.orgnih.gov.

| Technique | Application to this compound Research | Key Information Gained | Citation |

| HPLC (High-Performance Liquid Chromatography) | Separation and purification of gliadin peptides, including CT-2 and its fragments. nih.govresearchgate.net Analysis of peptide recovery and transport in cell models. acs.org Monitoring peptide degradation. acs.orgnih.gov | Used to separate CT-1 and CT-2 from a chymotryptic digest of a larger peptide. nih.gov Analyzed peptide profiles and atypical chromatographic behavior. acs.org Monitored degradation of gliadin peptides by peptidases. acs.orgnih.gov | nih.govacs.orgresearchgate.netacs.orgnih.gov |

| Mass Spectrometry (MS), including LC-MS, LC/ESI-MS, MS/MS, MALDI-TOF MS | Identification and characterization of gliadin peptides and their degradation products. acs.orgresearchgate.netacs.orgbiorxiv.orgnih.gov Determination of peptide mass and sequence. acs.orgresearchgate.netacs.orgbiorxiv.orgnih.gov Analysis of peptide presence in biological samples. nih.govbiorxiv.org | Used for LC-MS/MS analysis to identify peptides in digests and transport studies. acs.orgresearchgate.netacs.orgnih.gov Employed for unbiased peptidomics workflows to identify gluten peptides in urine. biorxiv.org Detected gliadin fragments in animal tissues using MALDI-TOF MS. nih.gov | acs.orgnih.govresearchgate.netacs.orgbiorxiv.orgnih.gov |

Immunological Assays for Cellular and Molecular Responses (e.g., Flow Cytometry, ELISA for cytokine expression)

Immunological assays are crucial for characterizing the cellular targets and the nature of the immune response elicited by gliadin peptides. Flow cytometry is a powerful tool used to analyze the binding of gliadin peptides to cells and assess changes in cell surface marker expression or intracellular signaling pathways. Studies on the related peptide P31-43 have utilized flow cytometry to demonstrate its binding to human mast cell lines (LAD2 cells) and to assess the activation of intracellular pathways like NFκB unina.it. Flow cytometry has also been employed to investigate the cellular uptake of fluorescence-labeled gliadin peptides, including P31-43, in intestinal epithelial cells like Caco-2 cells, providing insights into their internalization mechanisms plos.org. Furthermore, flow cytometry can be used to detect intracellular cytokine expression nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA) is widely used to quantify the levels of cytokines, chemokines, and other soluble mediators released by cells in response to gliadin peptide stimulation. Research on P31-43 has shown that incubation with this peptide induces the expression and release of various pro-inflammatory cytokines and chemokines, such as IL-6, TNFα, IL-17, CXCL8, and CCL2, in the supernatant of cultured cells unina.it. ELISA has been specifically used to measure the secretion of cytokines like IL-6 and IL-8 from intestinal epithelial cells (CACO-2) challenged with gliadin peptides, including P31-43 nih.gov. It has also been applied to measure IL-15 levels in cell culture media and on the cell surface nih.gov.

Table 1: Cytokine and Chemokine Expression Induced by Gliadin Peptide P31-43

| Mediator | Expression Level (Relative to Control) | Method | Reference |

| IL-6 | Increased | ELISA | unina.it, nih.gov |

| TNFα | Increased | ELISA | unina.it |

| IL-17 | Increased | ELISA | unina.it |

| CXCL8 (IL-8) | Increased | ELISA | unina.it, nih.gov |

| CCL2 | Increased | ELISA | unina.it |

| IL-1β | Not induced | ELISA | unina.it |

| IL-12p70 | Not induced | ELISA | unina.it |

| IL-10 | Not induced | ELISA | unina.it |

| IL-15 | Increased (cell surface/mRNA) | ELISA/qPCR | nih.gov, researchgate.net |

Advanced Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Quantitative PCR, Western Blotting)

Molecular biology techniques are essential for understanding the impact of gliadin peptides on gene and protein expression, providing insights into the underlying signaling pathways and cellular processes. Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is used to measure the mRNA levels of specific genes in response to gliadin peptide exposure. This technique allows researchers to determine whether the peptides influence gene transcription. For instance, qPCR has been used to evaluate the mRNA levels of IL-15 in CaCo-2 cells treated with gliadin peptide P31-43, showing an increase in IL-15 mRNA after overnight treatment nih.gov, researchgate.net. qPCR has also been applied to study the transcriptional levels of genes involved in cellular processes potentially affected by gliadin peptides, such as ARHGAP31, a Rho-GTPase activating protein mdpi.com.

Western Blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. This method allows for the assessment of protein expression levels, post-translational modifications (such as phosphorylation), and protein-protein interactions. Western blotting has been employed in studies involving gliadin peptides like P31-43 to measure the protein levels of key signaling molecules. For example, it has been used to analyze the phosphorylation status of proteins in pathways like the EGFR-MAPK pathway, which can be affected by gliadin peptides plos.org. Western blotting has also been used to measure IL-15 protein levels and distribution nih.gov, and to study the association between IL-15 and its receptor IL-15R alpha in response to P31-43 treatment researchgate.net. Detection of proteins involved in cytoskeletal rearrangement, such as RhoA-GTP, has also been performed using Western blotting in the context of gliadin peptide research mdpi.com.

Inhibition Studies Employing Pharmacological Modulators of Cellular Pathways

Inhibition studies using pharmacological modulators are critical for dissecting the signaling pathways and functional consequences triggered by gliadin peptides. By employing specific inhibitors or blocking antibodies targeting particular receptors, enzymes, or signaling molecules, researchers can determine the contribution of these components to the observed cellular and molecular responses. Studies on gliadin peptide P31-43 have indicated that its effects on cell proliferation are dependent on the activity of both EGFR and IL-15 nih.gov. This suggests that pharmacological inhibitors of EGFR or IL-15 signaling would be used to block these effects and confirm the involvement of these pathways. Indeed, the increase in IL-15 mRNA induced by P31-43 in CaCo-2 cells has been shown to be prevented by IL-15 blocking antibodies researchgate.net.

Furthermore, studies investigating the inflammatory responses induced by gliadin peptides, including P31-43, have utilized pharmacological modulators to target key signaling nodes like NF-kB and MAPK pathways (ERK1/2 and p38 MAPK). For instance, pre-treatment with certain peptides or pharmacological agents can inhibit the activation and phosphorylation of components within these pathways, thereby reducing the production of pro-inflammatory cytokines like IL-6 and IL-8 induced by gliadin peptides nih.gov. These inhibition studies help to establish causal relationships between peptide exposure, pathway activation, and downstream cellular outcomes.

Conceptual Frameworks and Future Research Avenues for Gliadin Peptide Ct 2

Elucidation of Specific Receptors and Binding Partners for Gliadin Peptide CT-2

Identifying the specific receptors and binding partners for this compound is a critical area for future research. While some gliadin peptides, such as p31-43, are thought to enter cells without a surface membrane receptor, the precise mechanisms for CT-2 may differ or involve distinct interactions. mdpi.com Understanding these interactions is crucial for deciphering the initial events triggered by CT-2 exposure in the intestinal mucosa. Potential binding partners could include molecules on intestinal epithelial cells, antigen-presenting cells, or components of the extracellular matrix. For instance, tissue transglutaminase 2 (TG2) is known to cross-link gliadin peptides, and exploring whether CT-2 is a substrate for TG2 and how this interaction might influence its binding to other molecules is relevant. mdpi.comfrontiersin.orgnih.gov Further research utilizing techniques such as pull-down assays, co-immunoprecipitation, and advanced microscopy could help identify proteins or other molecules that directly interact with CT-2.

Deeper Understanding of Intracellular Trafficking and Metabolic Fate of this compound

Investigating the intracellular trafficking and metabolic fate of this compound after it enters cells is essential for a complete understanding of its biological effects. Studies on other gliadin peptides, like p31-43, have shown internalization into intestinal epithelial cells and localization to early endosomes, with implications for vesicular trafficking pathways. acs.orgnih.govresearchgate.net It is important to determine if CT-2 follows similar or different intracellular routes. Research could focus on tracking fluorescently labeled CT-2 within various cell types relevant to celiac disease, such as enterocytes, macrophages, and dendritic cells. Identifying the enzymes or cellular processes involved in the metabolism or degradation of CT-2 within the cell would also provide insights into its half-life and the potential generation of smaller, active or inactive fragments. Understanding how CT-2 is handled intracellularly can shed light on how it might influence cellular processes and contribute to immune activation.

Integration of this compound Bioactivity with Holistic Celiac Disease Pathogenesis Models

Integrating the known bioactivity of this compound into holistic models of celiac disease pathogenesis is crucial for a comprehensive understanding of the disorder. Celiac disease involves a complex interplay between genetic predisposition (particularly HLA-DQ2 and HLA-DQ8 haplotypes), environmental triggers (gluten), and both innate and adaptive immune responses. mdpi.comfrontiersin.orgfrontiersin.orgnih.govoamjms.eufrontiersin.orgunina.it While the adaptive immune response driven by deamidated gliadin peptides presented by HLA-DQ molecules is well-established, the role of innate immunity, potentially triggered by peptides like p31-43, is also recognized. mdpi.comacs.orgnih.govfrontiersin.orgoamjms.eufrontiersin.orgunina.itaai.org Future research should aim to specifically delineate how CT-2 contributes to this complex picture. This could involve studying its effects on intestinal barrier function, its ability to induce innate immune signaling pathways (e.g., via MyD88 as seen with other gliadin peptides), and its potential influence on the activation and differentiation of various immune cell subsets. nih.govaai.orgmdpi.com Incorporating CT-2's specific effects into in vitro models using cell lines or organoids, and in vivo models like humanized mice, can help to build more accurate and predictive models of celiac disease development and progression. nih.govunina.it

Potential of this compound as a Research Tool for Innate Immunity in Gluten-Related Disorders

Given the evidence that certain gliadin peptides can activate innate immune responses, this compound holds potential as a valuable research tool for studying innate immunity in gluten-related disorders. acs.orgnih.govfrontiersin.orgaai.org Research using CT-2 could help to further dissect the specific innate signaling pathways activated by gliadin exposure. This might involve using CT-2 in experiments with isolated immune cells (e.g., macrophages, dendritic cells) or intestinal epithelial cells to identify the downstream signaling cascades, cytokine production profiles, and gene expression changes it induces. nih.govaai.orgmdpi.com Comparing the innate immune responses triggered by CT-2 with those elicited by other well-characterized peptides like p31-43 could reveal distinct mechanisms or synergistic effects. acs.orgnih.govaai.org Such studies can enhance our understanding of the early events in celiac disease pathogenesis and potentially identify novel targets for therapeutic intervention aimed at modulating the innate immune response.

Exploration of this compound as a Target for Novel Pre-clinical Interventions (e.g., Enzyme-Based Degradation Strategies)

The identification of this compound as a potentially bioactive component of gluten raises the possibility of exploring it as a target for novel pre-clinical interventions aimed at mitigating gluten-induced damage in celiac disease. One promising avenue is the development of enzyme-based degradation strategies. columbia.eduresearchgate.netacs.org Enzymes capable of efficiently cleaving proline- and glutamine-rich gliadin peptides in the gastrointestinal tract could reduce the amount of intact CT-2 reaching the small intestine. researchgate.netacs.org Future research could focus on identifying or engineering peptidases that specifically target the peptide bonds within CT-2 that are resistant to normal human digestion. columbia.eduacs.org In vitro digestion studies using such enzymes with CT-2, followed by assessment of the degradation products and their biological activity, would be crucial. acs.org Successful enzymatic degradation of CT-2 in the gut lumen could potentially reduce its ability to interact with the intestinal mucosa and trigger downstream pathogenic events, offering a potential therapeutic approach to supplement a gluten-free diet.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Gliadin peptide CT-2's biological activity in immune cell migration assays?

- Methodological Answer : Utilize transwell migration assays with dendritic cells (DCs) exposed to this compound (100–200 µg/mL). Measure chemotaxis toward CCL19/CCL21 and quantify CCR7 expression via flow cytometry (MFI analysis). Include controls for p38 MAPK pathway involvement using inhibitors like SB203580 . For replication, follow guidelines on experimental design documentation, including hypotheses, variables, and statistical plans .

Q. How should researchers formulate hypothesis-driven questions about this compound's role in autoimmune pathways?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Example: "Does this compound induce DC migration via p38 MAPK signaling, contributing to celiac disease pathogenesis?" Use systematic literature reviews to identify gaps, prioritizing studies from journals with rigorous peer review .

Q. What synthesis and quality control steps are critical for preparing this compound for in vitro studies?

- Methodological Answer : Request peptide content analysis and TFA removal (<1%) during synthesis to minimize batch variability. For cell-based assays, validate solubility and impurity profiles via HPLC and mass spectrometry. Document synthesis parameters (e.g., salt content) in appendices to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings about this compound's effects (vs. 33mer or 31-43 fragments) on DC migration be resolved?

- Methodological Answer : Conduct side-by-side comparative studies using standardized fragment concentrations (100–200 µg/mL). Employ RNA sequencing to identify fragment-specific gene expression patterns (e.g., CCR7 upregulation) and validate via RT-PCR . Address external validity limitations by testing multiple DC donor cohorts and reporting demographic metadata .

Q. What strategies improve batch-to-batch consistency of this compound in sensitive immunomodulatory assays?

- Methodological Answer : Implement additional quality control steps:

- Peptide content analysis to standardize working concentrations.

- Solubility testing across pH ranges (4.0–7.4) to mimic physiological conditions.

- Pre-experiment bioactivity validation using reference DC migration assays .

Q. Which advanced mechanistic models elucidate this compound's signaling pathways (e.g., p38 MAPK)?

- Methodological Answer : Use phospho-specific antibodies in Western blotting to map p38 MAPK activation kinetics. Combine with CRISPR-edited DC lines (e.g., CCR7-knockout) to isolate pathway dependencies. For 3D migration modeling, employ microfluidic devices simulating intestinal tissue interfaces .

Methodological Best Practices

- Data Analysis : Use mixed-effects models to account for batch variability in peptide preparations. Reference open-source tools like R or Python for reproducibility .

- Ethical Reporting : Disclose all synthesis variables (e.g., endotoxin levels) in appendices for clinical translation studies .

- Literature Synthesis : Leverage AI tools (e.g., ResearchGPT) to aggregate findings from platforms like PubMed and arXiv, ensuring citations from high-impact journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.